
(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with an ethyl(methyl)amino group. The unique structure of this compound makes it a valuable building block for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid typically involves the following steps:
Halogenation: The starting material, 2-aminopyrimidine, is halogenated to introduce a halogen atom at the 5-position of the pyrimidine ring.
Metalation: The halogenated pyrimidine is then subjected to metalation using a suitable metalation reagent, such as n-butyllithium, to form an organometallic intermediate.
Borylation: The organometallic intermediate is reacted with a boronic acid ester, such as pinacol boronic ester, to introduce the boronic acid group at the 5-position of the pyrimidine ring.
Substitution: The amino group at the 2-position of the pyrimidine ring is alkylated using ethyl(methyl)amine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to enhance yield and purity. Catalysts and automated processes are often employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form a corresponding alcohol or ketone.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The ethyl(methyl)amino group can enhance the binding affinity and specificity of the compound for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine-5-boronic acid: Similar structure but lacks the ethyl(methyl)amino group.
Pyridine-2-boronic acid: Contains a pyridine ring instead of a pyrimidine ring.
Phenylboronic acid: Contains a phenyl ring instead of a pyrimidine ring.
Uniqueness
(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid is unique due to the presence of both the boronic acid group and the ethyl(methyl)amino group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H12BN3O2 |
|---|---|
Molekulargewicht |
181.00 g/mol |
IUPAC-Name |
[2-[ethyl(methyl)amino]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O2/c1-3-11(2)7-9-4-6(5-10-7)8(12)13/h4-5,12-13H,3H2,1-2H3 |
InChI-Schlüssel |
TWXVKFJKCNQIQX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)N(C)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12508789.png)
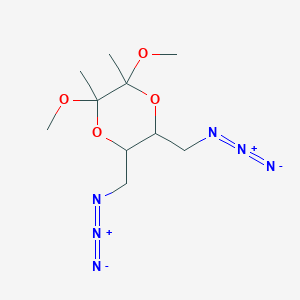
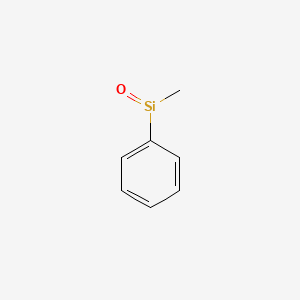
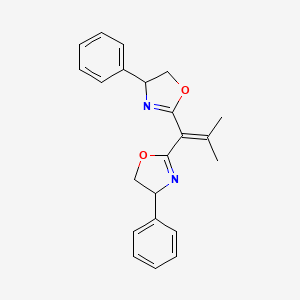
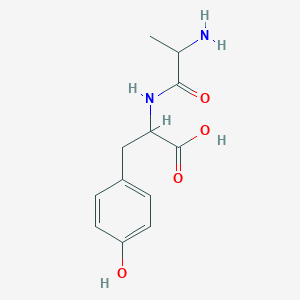
![6-benzyl-3H,4aH,5H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12508814.png)
![N-[2-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B12508817.png)


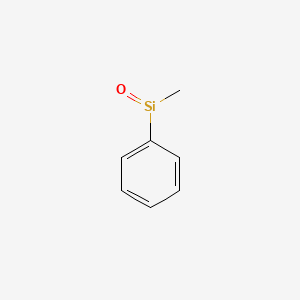

![Tert-butyl 14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B12508840.png)
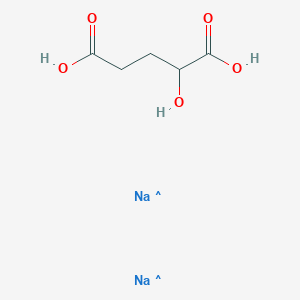
![5-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B12508861.png)
